
5-ethyl-1,3-benzenediol
Overview
Description
5-ethyl-1,3-benzenediol is an organic compound belonging to the class of phenolic compounds It is characterized by the presence of two hydroxyl groups attached to a benzene ring, specifically at the 1 and 3 positions, with an ethyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1,3-benzenediol can be achieved through several methods. One common approach involves the reduction of 1-(3,5-dihydroxyphenyl)ethanone using palladium on carbon (Pd/C) as a catalyst under an inert atmosphere. The reaction mixture is charged with hydrogen gas and stirred at room temperature for 16 hours. The product is then purified through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via hydroxyl radical (- OH) initiation, particularly in atmospheric conditions. Reaction pathways involve O₂ and NO₂ interactions with intermediate radicals:
Reaction Pathways and Products:
-
Mechanism :
-
The - OH radical adds to the ethylbenzene ring, forming a 2-ethyl-hydroxycyclohexadienyl radical intermediate (EB-Ortho).
-
Subsequent reactions with O₂ involve hydrogen abstraction (forming ethyl-phenol) or O₂ addition (generating peroxy radicals that react with NO to yield aldehydes and furans) .
-
NO₂ addition occurs at the aromatic ring’s meta position, producing nitro-ethylbenzene as the dominant product .
-
Condensation Reactions
The hydroxyl groups enable condensation with carbonyl compounds and polymers:
Key Condensations:
-
Example :
Reaction with formaldehyde under controlled pH forms thermosetting resins used in adhesives and coatings .
Reduction and Hydrogenation
Partial hydrogenation of the aromatic ring is observed under catalytic conditions:
Conditions | Catalyst | Product | References |
---|---|---|---|
H₂ gas, high pressure | Palladium (Pd/C) | Dihydroresorcinol analogs |
-
Mechanism :
The benzene ring undergoes saturation to form 1,3-cyclohexanedione derivatives, retaining the ethyl substituent .
Biological and Antioxidant Activity
The hydroxyl groups facilitate free radical scavenging:
Reaction Type | Biological Role | Mechanism | References |
---|---|---|---|
Radical scavenging | Antioxidant activity | H-atom donation to neutralize ROS |
-
Key Insight :
The compound’s antioxidant efficacy is attributed to its ability to stabilize radicals through resonance and hydrogen bonding.
Halogenation and Electrophilic Substitution
The electron-rich ring undergoes electrophilic substitution:
Reagent | Position Substituted | Product | References |
---|---|---|---|
Bromine (Br₂) | Ortho/para to -OH | Tribromo-5-ethyl-1,3-benzenediol |
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis :
- Pharmacological Studies :
-
Antimicrobial Properties :
- Similar compounds like resorcinol have demonstrated antimicrobial activities, suggesting that this compound may also possess similar properties. This could lead to applications in pharmaceuticals or food preservation.
-
Environmental Impact Studies :
- The interactions of this compound with biological systems are crucial for understanding its environmental impact and potential toxicity. Studies on its behavior under various environmental conditions (e.g., pH and temperature) can inform safety assessments for its use in consumer products.
Industrial Applications
- Polycarbonate-PET Blends :
-
Dyes and Pigments :
- Given its structural similarities to other aromatic compounds, this compound can be explored as a precursor for dyes and pigments used in textiles and coatings.
Case Study 1: Neuroprotective Potential
A study examining the neuroprotective effects of resorcinol derivatives demonstrated that extending the alkyl chain length improved neuroprotective activity against oxidative stress. Although this study focused on resorcinol, it provides insights into how modifications like those seen in this compound could enhance therapeutic efficacy against neurological conditions .
Case Study 2: Antimicrobial Activity
Research on structurally related compounds showed significant antimicrobial activity against various pathogens. This suggests that this compound might be effective against microbial infections, warranting further investigation into its potential as an antimicrobial agent .
Comparison with Related Compounds
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
4-Ethylphenol | C8H10O | Known for antimicrobial properties |
2-Ethylphenol | C8H10O | Exhibits similar antioxidant activities |
Resorcinol | C6H6O2 | Used in various industrial applications; less hydrophobic |
The distinct arrangement of hydroxyl groups in this compound sets it apart from these compounds, enhancing its reactivity and potential applications.
Mechanism of Action
The mechanism of action of 5-ethyl-1,3-benzenediol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For example, it can inhibit enzymes like leukotriene A-4 hydrolase, affecting inflammatory responses .
Comparison with Similar Compounds
Resorcinol (Benzene-1,3-diol): Lacks the ethyl group at the 5 position.
Orcinol (5-Methylbenzene-1,3-diol): Has a methyl group instead of an ethyl group at the 5 position.
5-Propylbenzene-1,3-diol: Contains a propyl group at the 5 position.
Uniqueness: 5-ethyl-1,3-benzenediol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Biological Activity
5-Ethyl-1,3-benzenediol, also known as 5-ethylresorcinol, is a phenolic compound characterized by two hydroxyl groups on a benzene ring and an ethyl group at the 5 position. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmacology, toxicology, and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Key Characteristics:
- Hydroxyl Groups: The presence of hydroxyl groups contributes to its antioxidant properties.
- Ethyl Group: The ethyl substituent enhances solubility and may influence biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antioxidant Activity:
- The compound has been studied for its potential to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
-
Anti-inflammatory Properties:
- Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic applications in inflammatory conditions.
-
Antimicrobial Effects:
- In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
-
Potential Anticancer Activity:
- Emerging research suggests that derivatives of related compounds exhibit cytotoxic effects on cancer cell lines, indicating that this compound may also have anticancer potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds like resorcinol have been shown to inhibit peroxidases involved in thyroid hormone synthesis, suggesting that this compound may exert similar effects.
- Cell Cycle Regulation: Studies indicate that related compounds can induce apoptosis in cancer cells by activating caspase pathways and affecting cell cycle progression.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study evaluating the apoptogenic profile of secondary metabolites from the lichen Parmotrema tinctorum found significant reductions in cell viability for cancer cell lines treated with related phenolic compounds. The IC50 values ranged from 1.2 to 12.8 µg/ml, indicating potent anticancer activity. This suggests that this compound may share similar properties due to its structural characteristics .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological implications. Studies on related compounds have indicated potential toxicity at high doses:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-ethyl-1,3-benzenediol with high purity?
- Methodological Answer : A robust synthesis route involves selective metallation of dimethyl ether derivatives followed by alkylation with ethyl iodide and subsequent demethylation. For example, alkyl-1,3-benzenediols can be synthesized via coupling reactions using iodoalkanes (e.g., ethyl iodide) under controlled conditions . Key steps include:
- Metallation of the dimethyl ether precursor at low temperatures (−78°C).
- Reaction with ethyl iodide to introduce the ethyl group.
- Acidic or basic demethylation to yield the final diol.
Purity can be ensured via recrystallization (e.g., using ethanol/water mixtures) and verified by HPLC.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substitution patterns. For alkyl-benzenediol analogs, aromatic protons typically resonate at δ 6.2–6.8 ppm, while ethyl groups appear as triplets (δ 1.2–1.4 ppm for CH) and quartets (δ 2.4–2.6 ppm for CH) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHO; exact mass ≈ 138.068).
- Melting Point : Compare observed values (e.g., 96–100°C) to literature data for consistency .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Solubility is influenced by the ethyl substituent’s hydrophobicity. Typical solubility profiles for alkyl-benzenediols include:
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How to design an experiment to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use cell lines (e.g., HepG2 for hepatic activity) with dose-response curves (1–100 µM) and controls (e.g., resveratrol for antioxidant comparisons). Measure endpoints like ROS reduction or enzyme inhibition .
- Synergy Studies : Combine with other phenolic compounds (e.g., coumarins) and analyze interactions via isobolographic methods to detect additive/synergistic effects .
- Animal Models : For neurobehavioral studies, adapt protocols from butanediol isomer research, including tolerance and preference tests in rodents .
Q. How to address contradictory data in pharmacological studies of this compound?
- Methodological Answer :
- Source Analysis : Check for batch variability (e.g., purity, storage conditions) using HPLC and stability tests .
- Experimental Replication : Repeat assays with standardized protocols (e.g., fixed cell passage numbers, solvent controls).
- Meta-Analysis : Compare results across studies using tools like PRISMA guidelines, focusing on variables like concentration ranges or model systems .
Q. What strategies optimize HPLC or GC-MS detection of this compound in complex matrices?
- Methodological Answer :
- Column Selection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases like methanol/water (70:30, 0.1% formic acid) for HPLC .
- Derivatization : Enhance GC-MS sensitivity by silylation (e.g., BSTFA) to reduce polarity.
- Detection Limits : Calibrate with internal standards (e.g., 5-methylresorcinol) to achieve LOQs ≤10 ng/mL .
Q. How to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 4 weeks. Analyze degradation via HPLC at weekly intervals .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products with LC-MS.
- Data Interpretation : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Properties
IUPAC Name |
5-ethylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJICDOLGZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510118 | |
Record name | 5-Ethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-72-3 | |
Record name | 5-Ethylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4299-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.